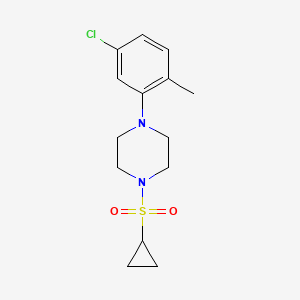
1-(5-Chloro-2-methylphenyl)-4-(cyclopropylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(5-Chloro-2-methylphenyl)-4-(cyclopropylsulfonyl)piperazine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The molecule also has a chloro-methylphenyl group and a cyclopropylsulfonyl group attached to the piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a common feature in many drugs, which often contributes to their biological activity . The 5-chloro-2-methylphenyl and cyclopropylsulfonyl groups could potentially influence the compound’s physical properties, reactivity, and interactions with biological targets.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the piperazine ring might undergo reactions typical of secondary amines, such as acylation or alkylation . The sulfonyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the piperazine ring might increase its solubility in polar solvents . The compound’s boiling point would likely be relatively high due to its molecular weight .Applications De Recherche Scientifique
Enzyme Metabolism and Drug Interaction Studies
Research into 1-(5-Chloro-2-methylphenyl)-4-(cyclopropylsulfonyl)piperazine and similar compounds has primarily focused on understanding their metabolism and interaction with enzymes in the context of drug development. For instance, a study on the metabolic pathways of Lu AA21004, a compound related to 1-(5-Chloro-2-methylphenyl)-4-(cyclopropylsulfonyl)piperazine, revealed its oxidation by various cytochrome P450 enzymes. This study highlights the importance of these enzymes in drug metabolism, potentially affecting the pharmacokinetics of drugs containing the piperazine structure (Hvenegaard et al., 2012).
Antimicrobial Activity
Another area of research involves the synthesis of new compounds with potential antimicrobial properties. For example, novel 1,2,4-Triazole derivatives, which share structural similarities with 1-(5-Chloro-2-methylphenyl)-4-(cyclopropylsulfonyl)piperazine, have been synthesized and evaluated for their antimicrobial activities. Such studies are crucial for the development of new antimicrobial agents that could be effective against resistant strains of bacteria and other microorganisms (Bektaş et al., 2007).
Anticancer and Enzyme Inhibition
Research has also explored the anticancer potential of compounds related to 1-(5-Chloro-2-methylphenyl)-4-(cyclopropylsulfonyl)piperazine. For instance, studies on bis(heteroaryl)piperazines as non-nucleoside HIV-1 reverse transcriptase inhibitors indicate the potential of piperazine derivatives in treating viral infections and possibly cancer through enzyme inhibition mechanisms (Romero et al., 1994).
Pharmacokinetic Profiling
Further investigations include the pharmacokinetic profiling of novel drug candidates. For instance, the determination of a non-peptide oxytocin receptor antagonist in human plasma underscores the significance of analytical methods in understanding the bioavailability and disposition of piperazine-based compounds (Kline et al., 1999).
Chemical Synthesis and Modification
Additionally, research into the sulfomethylation of di-, tri-, and polyazamacrocycles presents new routes to synthesizing mixed-side-chain macrocyclic chelates. This work demonstrates the chemical versatility of piperazine and related structures in creating complex molecules for potential therapeutic applications (van Westrenen & Sherry, 1992).
Propriétés
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-cyclopropylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2S/c1-11-2-3-12(15)10-14(11)16-6-8-17(9-7-16)20(18,19)13-4-5-13/h2-3,10,13H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBXEYOMCXCJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methylphenyl)-4-(cyclopropylsulfonyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2923635.png)
![2-(3,4-Dichlorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2923637.png)
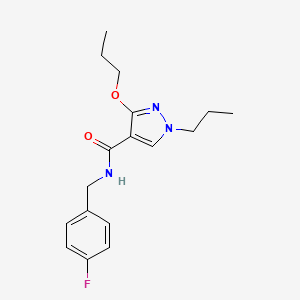
![3-((4-fluorophenyl)sulfonyl)-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2923640.png)
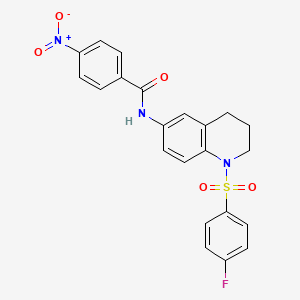



![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2923648.png)
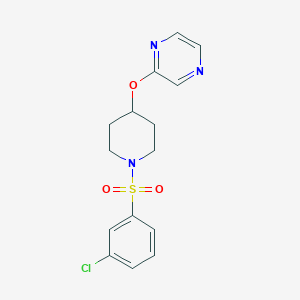
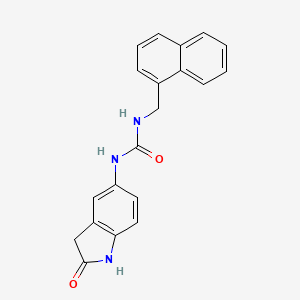
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2923654.png)
![N-(4-bromophenyl)-2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetamide](/img/structure/B2923655.png)
![3-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B2923656.png)